
N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide involves the condensation of 4-amino-3,5-dimethyl-2-nitroaniline with acetic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine, under reflux conditions.
Alternative Method: Another approach involves the reaction of 4-amino-3,5-dimethyl-2-nitroaniline with acetyl chloride in the presence of a base like triethylamine. This method also requires refluxing the reaction mixture.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles to form azo compounds.
Oxidation: The methyl groups on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium nitrite, hydrochloric acid, various nucleophiles.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: N-(4-Amino-3,5-dimethyl-2-aminophenyl)acetamide.
Substitution: Azo compounds.
Oxidation: N-(4-Amino-3,5-dicarboxy-2-nitrophenyl)acetamide.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a precursor in the synthesis of biologically active molecules.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with proteins and enzymes, affecting their function. The compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the amino and dimethyl groups.
N-(3,5-Dimethyl-4-nitrophenyl)acetamide: Similar structure but lacks the amino group.
N-(4-Amino-2-nitrophenyl)acetamide: Similar structure but lacks the dimethyl groups.
Uniqueness:
- The presence of both amino and nitro groups in N-(4-Amino-3,5-dimethyl-2-nitrophenyl)acetamide makes it a versatile compound for various chemical reactions.
- The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in reactions.
- The combination of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
97629-63-5 |
|---|---|
Formule moléculaire |
C10H13N3O3 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
N-(4-amino-3,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H13N3O3/c1-5-4-8(12-7(3)14)10(13(15)16)6(2)9(5)11/h4H,11H2,1-3H3,(H,12,14) |
Clé InChI |
KHQRBFRUXMBDLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
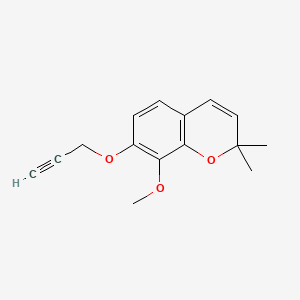
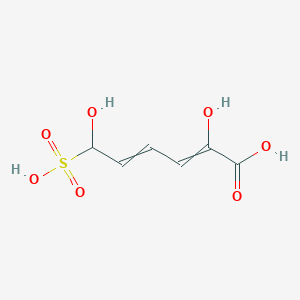
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)

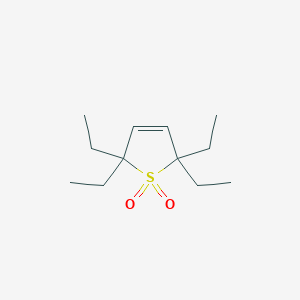
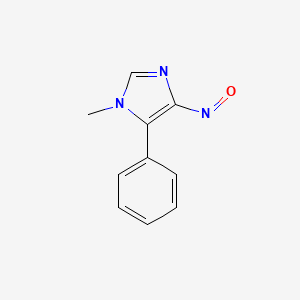
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
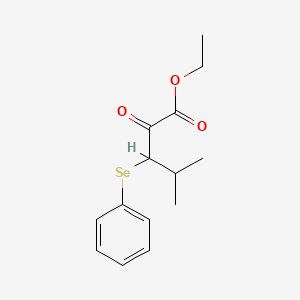
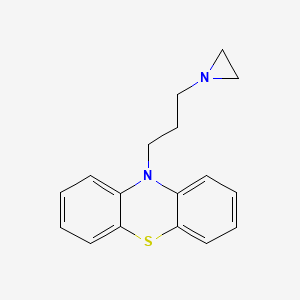

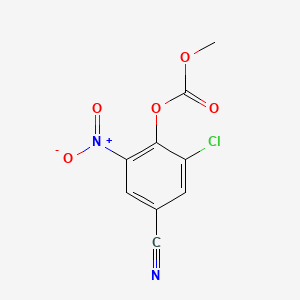

![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)
